

In-Depth Technical Guide: Spectral Analysis of Dimethyl (p-methoxybenzylidene)malonate

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Compound of Interest

Compound Name:	Dimethyl (p-methoxybenzylidene)malonate
CAS No.:	7443-25-6
Cat. No.:	B1294992

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Dimethyl (p-methoxybenzylidene)malonate** (CAS No. 7443-25-6), a compound of interest in various chemical and pharmaceutical research fields. This document presents tabulated spectral data for easy reference, detailed experimental protocols for key analytical techniques, and a visualization of the compound's synthesis workflow.

Chemical Structure and Properties

Dimethyl (p-methoxybenzylidene)malonate, with the molecular formula $C_{13}H_{14}O_5$ and a molecular weight of 250.25 g/mol, is a derivative of malonic acid.^[1] Its structure is characterized by a p-methoxybenzylidene group attached to a dimethyl malonate moiety.

Spectral Data Summary

The following tables summarize the available spectral data for **Dimethyl (p-methoxybenzylidene)malonate**, covering Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
Specific peak data not available in search results	C=O (Ester) stretch	
C=C (Alkene) stretch		
C-O (Ether and Ester) stretch		
C-H (Aromatic and Aliphatic) stretch		

Table 4: Mass Spectrometry (MS) Data

Technique	m/z	Relative Intensity	Assignment
GC-MS	250	-	[M] ⁺ (Molecular Ion)
190	-	Fragment	
151	-	Fragment	
LC-ESI-QTOF-MS/MS	251.0914	-	[M+H] ⁺ (Precursor Ion)
151.0751	999	Fragment	
207.1015	136	Fragment	
192.0781	52	Fragment	

Note: Detailed assignments for NMR and IR spectra were not available in the provided search results. The MS data is based on information from PubChem.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectral data. The following are generalized protocols for the key analytical techniques used to characterize **Dimethyl (p-methoxybenzylidene)malonate**.

Synthesis: Knoevenagel Condensation

The synthesis of **Dimethyl (p-methoxybenzylidene)malonate** is typically achieved via a Knoevenagel condensation reaction between p-anisaldehyde (p-methoxybenzaldehyde) and dimethyl malonate.

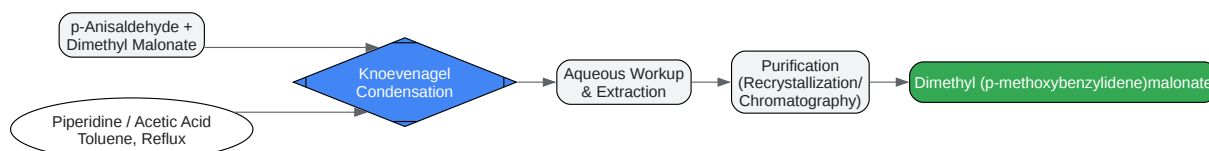
Materials:

- p-Anisaldehyde
- Dimethyl malonate
- Piperidine (catalyst)

- Acetic acid (co-catalyst)
- Toluene (solvent)
- Dean-Stark apparatus
- Magnetic stirrer and heating mantle

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add p-anisaldehyde, dimethyl malonate, and toluene.
- Add a catalytic amount of piperidine and acetic acid to the mixture.
- Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or ^1H NMR spectroscopy.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield pure **Dimethyl (p-methoxybenzylidene)malonate**.



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References

- 1. Dimethyl (p-methoxybenzylidene)malonate | C13H14O5 | CID 100478 - PubChem [pubchem.ncbi.nlm.nih.gov]
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